molecular formula C31H48O3 B239363 Methyl oleanonate CAS No. 1721-58-0

Methyl oleanonate

Cat. No. B239363
CAS RN: 1721-58-0
M. Wt: 468.7 g/mol
InChI Key: PPMUFCXCVKVCSV-VNNAKPRGSA-N
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Scientific Research Applications

Methyl oleanonate has a wide range of scientific research applications:

Future Directions

The future directions in the research of Methyl oleanonate and similar compounds seem to be focused on their potential anticancer effects. For instance, the introduction of different moieties, particularly the 3,5-dinitro group, resulted in the synthesis of highly potent cytotoxic agents with favorable SI and ADMETox parameters .

Mechanism of Action

Methyl oleanonate exerts its effects through several molecular targets and pathways. It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which plays a crucial role in regulating glucose and lipid metabolism . By activating PPARγ, this compound enhances adipocyte differentiation, improves insulin sensitivity, and modulates inflammatory responses . Additionally, its anti-cancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Similar Compounds:

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activities and make it a valuable compound for various research applications. Its ability to act as a PPARγ agonist and its potent anti-cancer properties distinguish it from other similar triterpenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl oleanonate can be synthesized through several methods. One common approach involves using oleanolic acid as a starting material. The synthesis typically involves an acid-catalyzed esterification reaction, where oleanolic acid is treated with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve the extraction of oleanolic acid from natural sources such as plants, followed by its chemical modification. The large-scale synthesis may employ similar esterification reactions but with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl oleanonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oleanonic acid derivatives.

    Reduction: Reduction reactions can convert it into different triterpene derivatives.

    Substitution: It can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oleanonic acid derivatives, reduced triterpenes, and substituted triterpenes .

properties

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMUFCXCVKVCSV-VNNAKPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316509
Record name Methyl oleanonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1721-58-0
Record name Methyl oleanonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl oleanonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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